molecular formula C20H29NO3 B5238038 N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine

Cat. No.: B5238038
M. Wt: 331.4 g/mol
InChI Key: LCCILLJWJOJHJU-UHFFFAOYSA-N
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Description

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine is a compound that features a trimethoxyphenyl group attached to an adamantane backbone. The trimethoxyphenyl group is known for its versatility and presence in various biologically active molecules, while the adamantane structure is recognized for its stability and unique three-dimensional shape .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with adamantan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3,4-trimethoxyphenyl)methyl]pyridin-3-amine
  • N1-Benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]-ethyl}ethane-1,2-diamines

Uniqueness

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine is unique due to its combination of the trimethoxyphenyl group and the adamantane backbone. This combination provides both biological activity and structural stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-5-4-16(18(23-2)19(17)24-3)12-21-20-9-13-6-14(10-20)8-15(7-13)11-20/h4-5,13-15,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCILLJWJOJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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